molecular formula C24H50S B091147 Tetracosane-1-thiol CAS No. 16331-24-1

Tetracosane-1-thiol

Cat. No. B091147
CAS RN: 16331-24-1
M. Wt: 370.7 g/mol
InChI Key: BVPRDJDJPZQSIU-UHFFFAOYSA-N
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Description

Tetracosane is an alkane hydrocarbon with the structural formula H(CH2)24H . Its name is derived from Greek for the number of carbon atoms, 24, in the molecule .


Synthesis Analysis

Microencapsulation of n-tetracosane, whose melting point is approximately 50 °C, in a silica shell has been performed through the sol–gel method using tetraethyl orthosilicate (TEOS) as the precursor for silica-shell formation . Two types of silane coupling agents were used to modify the surface of the microcapsules to change the wettability .


Molecular Structure Analysis

The molecular weight of Tetracosane is 338.6538 . The 3D structure of Tetracosane can be viewed using Java or Javascript .


Chemical Reactions Analysis

The high-temperature pyrolysis behavior of n-tetracosane (C24H50) was investigated via the reaction force field (ReaxFF) method-based molecular dynamics approach . There are two main types of initial reaction channels for n-heptane pyrolysis, C−C and C−H bond fission .


Physical And Chemical Properties Analysis

Tetracosane has a melting point of 48 to 54 °C and a boiling point of 391.4 °C . It is not soluble in water but is very soluble in benzene, toluene, ether, and soluble in alcohol .

Future Directions

Microencapsulation of n-tetracosane in a silica shell has been performed, which shows potential for thermal-energy-storage systems to effectively utilize energy . This suggests that future research could focus on the application of Tetracosane in energy storage and utilization.

properties

IUPAC Name

tetracosane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H50S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25/h25H,2-24H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVPRDJDJPZQSIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H50S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50542485
Record name Tetracosane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetracosane-1-thiol

CAS RN

16331-24-1
Record name Tetracosane-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50542485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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